2-(Pentylamino)ethanol

描述

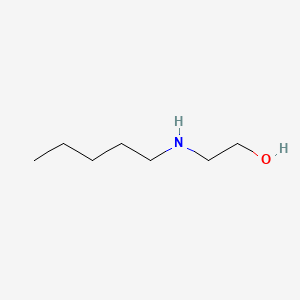

Structure

3D Structure

属性

IUPAC Name |

2-(pentylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-5-8-6-7-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALYKAIZVOFAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067892 | |

| Record name | Ethanol, 2-(pentylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35161-67-2 | |

| Record name | 2-(Pentylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pentylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(pentylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(pentylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pentylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PENTYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96NMC20FDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathway Elucidation for 2 Pentylamino Ethanol

Classical and Emerging Synthetic Routes to 2-(Pentylamino)ethanol

The synthesis of this compound, a significant N-substituted alkanolamine, can be achieved through several established and developing chemical pathways. These routes primarily involve the formation of the crucial carbon-nitrogen bond and the subsequent generation of the amino alcohol functionality.

Reductive Amination Pathways

Reductive amination is a widely utilized and versatile method for the synthesis of amines, including this compound. libretexts.orgwikipedia.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine. libretexts.orgwikipedia.org For the synthesis of this compound, this would involve the reaction of pentylamine with a suitable two-carbon aldehyde bearing a hydroxyl group, such as 2-hydroxyacetaldehyde.

The general reaction proceeds in two main steps:

Imine Formation: Pentylamine acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxyacetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield an imine (a Schiff base). wikipedia.org

Reduction: The resulting imine is then reduced to form the final this compound product. wikipedia.org A variety of reducing agents can be employed for this step, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices due to their selectivity. youtube.com Sodium cyanoborohydride is particularly useful for one-pot reductive aminations as it is less reactive towards ketones and aldehydes compared to imines. youtube.com

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel in a hydrogen atmosphere, is another effective method for the reduction of the imine intermediate. wikipedia.orggoogle.com This approach is considered a green chemistry method as it can often be performed catalytically in a single reaction vessel under relatively mild conditions. wikipedia.org

A general representation of the reductive amination pathway is as follows:

Pentylamine + 2-Hydroxyacetaldehyde → [Imine Intermediate] --(Reduction)--> this compound

The efficiency of this pathway can be influenced by factors such as the choice of reducing agent, solvent, and reaction conditions like temperature and pH. organic-chemistry.org

Ring-Opening Reactions of Epoxides with Amines

The reaction of epoxides with amines is a fundamental and direct method for the synthesis of β-amino alcohols. jsynthchem.comrroij.com In the case of this compound, this involves the nucleophilic ring-opening of ethylene (B1197577) oxide with pentylamine. vaia.com

This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of pentylamine attacks one of the electrophilic carbon atoms of the ethylene oxide ring. jsynthchem.com This attack leads to the opening of the three-membered ring and the formation of a zwitterionic intermediate, which is then protonated (typically by a solvent molecule or during workup) to yield the final this compound product.

The general reaction can be depicted as:

Pentylamine + Ethylene Oxide → this compound

This reaction is often carried out in a solvent and can be influenced by temperature and the presence of catalysts. google.com While the reaction can proceed without a catalyst, it can be accelerated by the use of both acid and base catalysts. jsynthchem.com Acid catalysts protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack, while base catalysts can deprotonate the amine, increasing its nucleophilicity. jsynthchem.com The regioselectivity of the ring-opening is generally not a concern with a symmetrical epoxide like ethylene oxide. rroij.com

Historically, the reaction of amines with ethylene oxide has been a standard industrial method for producing ethanolamines. google.com

Disproportionation Reactions of Related Amino Alcohols

Disproportionation reactions, where a single reactant is simultaneously oxidized and reduced, can also be a pathway to N-substituted amino alcohols, although it is a less direct method for the synthesis of this compound. savemyexams.combyjus.com In the context of amino alcohols, this could involve the reaction of a primary amino alcohol to form a secondary amino alcohol and other products. For instance, under certain catalytic conditions, ethanolamine (B43304) could potentially undergo a disproportionation-type reaction to yield N-substituted derivatives.

The Cannizzaro reaction is a classic example of a disproportionation reaction involving aldehydes without α-hydrogens, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. beilstein-journals.org While not directly applicable to the synthesis of this compound from a single precursor, related concepts of hydrogen transfer and redox reactions are central to some catalytic amination processes. For example, the "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the temporary oxidation of an alcohol to an aldehyde or ketone, which can then participate in a reaction (like amination) before the "borrowed" hydrogen is returned in a final reduction step. beilstein-journals.org

While specific literature detailing the direct synthesis of this compound via a disproportionation reaction of a simpler amino alcohol is not prominent, the underlying principles of hydrogen transfer and redox neutrality are relevant to advanced catalytic systems that can achieve similar transformations.

Catalytic Systems in this compound Synthesis

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. libretexts.orgeolss.net This allows for high contact between the catalyst and reactants, often leading to high activity and selectivity under mild reaction conditions. eolss.net

For the synthesis of this compound, homogeneous catalysts can be employed in both reductive amination and epoxide ring-opening pathways. For instance, in the reductive amination of 2-hydroxyacetaldehyde with pentylamine, soluble transition metal complexes can catalyze the hydrogenation of the intermediate imine. organic-chemistry.org

In the ring-opening of ethylene oxide with pentylamine, acids or bases can act as homogeneous catalysts. jsynthchem.com For example, the presence of a soluble acid can protonate the epoxide, activating it for nucleophilic attack by the amine.

| Catalyst Type | Pathway | Advantages | Challenges |

| Soluble Transition Metal Complexes | Reductive Amination | High activity and selectivity, mild reaction conditions. eolss.net | Difficulty in catalyst recovery and reuse, potential for product contamination. libretexts.orgeolss.net |

| Soluble Acids/Bases | Epoxide Ring-Opening | Simple, readily available, and effective at accelerating the reaction. jsynthchem.com | Can lead to side reactions, requires neutralization and removal from the final product. |

Heterogeneous Catalysis (e.g., Magnetic Solid Bases)

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. rajdhanicollege.ac.inlibretexts.org A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and continuous processing. iitm.ac.in

For the synthesis of this compound, various heterogeneous catalysts can be utilized. In reductive amination, solid-supported metal catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used for the hydrogenation step. wikipedia.orgiitm.ac.in These catalysts provide a surface for the reaction to occur and can be easily filtered off upon completion.

A particularly innovative area of heterogeneous catalysis is the development of magnetic solid catalysts. These catalysts, often based on a magnetic core like iron oxide (Fe₃O₄) nanoparticles, can be functionalized with acidic or basic groups to catalyze specific reactions. mdpi.comacs.org For the synthesis of amino alcohols, a magnetic solid base could be employed to catalyze the ring-opening of ethylene oxide with pentylamine. The basic sites on the catalyst surface would activate the amine, while the magnetic nature of the support would allow for simple and efficient separation of the catalyst from the product using an external magnet. acs.org This approach offers a green and sustainable alternative to traditional homogeneous catalysts. acs.org

Research has shown the effectiveness of magnetic nanoparticles functionalized with various catalytic groups for a range of organic transformations, including the synthesis of amino alcohols. researchgate.netacs.org For instance, magnetic chitosan (B1678972) functionalized with POCl₂-x has been explored as a catalyst for amino alcohol synthesis.

| Catalyst Type | Pathway | Advantages | Research Findings |

| Supported Metal Catalysts (e.g., Pd/C, Raney Ni) | Reductive Amination | Easy separation and reuse, high stability. iitm.ac.in | Widely used and effective for the hydrogenation of imines to amines. wikipedia.orgiitm.ac.in |

| Magnetic Solid Bases (e.g., Fe₃O₄-based) | Epoxide Ring-Opening | Facile separation using a magnet, high reusability, environmentally friendly. acs.org | Magnetic solid acid catalysts have been successfully used in esterification reactions and show high reusability. mdpi.com Similar principles apply to the design of magnetic solid bases for amine synthesis. |

| Acid-Activated Clays | Epoxide Ring-Opening | High reactor productivity and selectivity for monoalkanolamines. google.com | Demonstrated effectiveness in the amination of ethylene oxide with ammonia. google.com |

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound and related amino alcohols, several greener approaches have been developed, focusing on safer solvents, catalytic efficiency, and atom economy.

A significant advancement is the use of environmentally benign solvents. Water, being non-toxic and readily available, has been successfully employed as a solvent for the ring-opening of epoxides with amines. nih.govnih.gov This approach not only reduces the reliance on volatile organic compounds but can also simplify the work-up procedure. Similarly, ethanol (B145695) is utilized as a green solvent in catalyst-free synthetic protocols. acs.orgresearchgate.net Research has demonstrated the catalyst-free synthesis of quinoxaline (B1680401) derivatives in refluxing ethanol, highlighting the potential for cleaner production pathways for related nitrogen-containing compounds. acs.orgresearchgate.net

The development and use of efficient and recyclable catalysts is another cornerstone of green synthetic design. Heterogeneous catalysts, such as zeolites and various metal-supported catalysts, are advantageous as they can be easily separated from the reaction mixture and reused, thus reducing waste. scirp.orgencyclopedia.pub For instance, large-pore zeolites have been used as recyclable catalysts for the synthesis of β-amino alcohols from amines and carbonates, the latter being less hazardous alternatives to epoxides. scirp.org In a similar vein, an atom-economical and environmentally friendly method for converting amino alcohols into amino acid salts uses a ruthenium pincer complex in basic water, where water acts as both the solvent and the oxidant, liberating only dihydrogen as a byproduct. nih.gov

Table 1: Comparison of Green Synthetic Approaches for Amino Alcohols

| Feature | Green Approach | Traditional Method | Environmental Benefit |

|---|---|---|---|

| Solvent | Water, Ethanol, Dimethyl Carbonate nih.govacs.orgrsc.org | Volatile Organic Compounds (e.g., Benzene) | Reduces pollution and health hazards. |

| Starting Materials | Propylene Carbonate, Glycolaldehyde scispace.comscirp.org | Ethylene Oxide wikipedia.org | Use of less hazardous and potentially bio-based feedstocks. scispace.comscirp.org |

| Catalyst | Heterogeneous (e.g., Zeolites), Biocatalysts scirp.org | Homogeneous acids/bases | Facilitates catalyst recycling and reduces waste. scirp.org |

| Reaction Conditions | Catalyst-free, Solvent-free, Lower Temperatures acs.orgscirp.org | Often requires harsh reagents and higher energy input | Increased safety and energy efficiency. |

Industrial Scale Production Advancements for this compound and Analogs

The industrial production of N-alkylethanolamines, including this compound, has seen significant advancements aimed at improving efficiency, sustainability, and economic viability. The primary industrial method remains the reaction of an amine with ethylene oxide. wikipedia.orgugr.esugr.es For economic reasons, this is often carried out in a continuous process where any excess amine is distilled from the product and recycled back into the reactor. ugr.es This minimizes waste and maximizes the use of raw materials.

Major chemical manufacturers continue to expand their global production capacity for alkylethanolamines, signaling a strong market demand and ongoing process optimization. coatingsworld.com For example, BASF announced the construction of a new world-scale plant for alkylethanolamines, set to increase its global annual production capacity to over 140,000 metric tons by 2024. coatingsworld.com Such expansions often incorporate a high degree of backward integration, ensuring a reliable and more sustainable supply of precursors. coatingsworld.com A patented process for preparing N,N-dimethylaminoethoxyethanol, an analog, details the industrial-scale reaction of dimethylamine (B145610) and ethylene oxide followed by fractional distillation to isolate the product. google.com

Reductive amination of alcohols and carbonyl compounds is another key technology for the large-scale synthesis of amines. wikipedia.orgencyclopedia.pub The development of robust heterogeneous catalysts is crucial for these industrial applications. Nickel-based catalysts, often supported on materials like alumina, are widely used due to their effectiveness and cost-efficiency. wikipedia.orgencyclopedia.pub Recent advancements include the development of bimetallic catalysts, such as NiCu/MgAlO, which can achieve high conversion rates and selectivity under optimized conditions. encyclopedia.pub Furthermore, novel catalysts like partially reduced Ru/ZrO₂, which can effectively catalyze the reductive amination of biomass-derived aldehydes in aqueous ammonia, represent a significant step towards more sustainable industrial amine production. nih.gov

Looking forward, there is a conceptual push towards replacing fossil fuel-derived feedstocks like ethylene oxide with bio-based platform molecules. scispace.com Glycolaldehyde, which can be derived from biomass, is being explored as a sustainable alternative for the production of ethanolamines, which could fundamentally shift the industrial landscape towards greener manufacturing processes. scispace.com

Table 2: Key Parameters in Industrial N-Alkylethanolamine Production

| Parameter | Industrial Process Detail | Significance |

|---|---|---|

| Feedstock | Primary Amine (e.g., Pentylamine), Ethylene Oxide wikipedia.orgugr.es | Direct, well-established route to N-alkylethanolamines. |

| Process Type | Continuous Flow ugr.es | Preferred for economic efficiency and high throughput. ugr.es |

| Catalysis | Often self-catalyzed or with small amounts of water; Heterogeneous catalysts (e.g., Ni-based) for reductive amination routes wikipedia.orgencyclopedia.pub | Simplifies reaction; robust catalysts allow for feedstock flexibility and reusability. encyclopedia.pub |

| Separation | Distillation ugr.esgoogle.com | Crucial for purifying the final product and recycling unreacted starting materials. ugr.esgoogle.com |

| Key Advancement | Use of bio-based precursors (e.g., Glycolaldehyde) scispace.com | Potential for significant reduction in carbon footprint and reliance on petrochemicals. scispace.com |

Derivatives and Functionalization Strategies of 2 Pentylamino Ethanol

Synthesis of Novel 2-(Pentylamino)ethanol Derivatives

The synthesis of new derivatives from this compound can be achieved by targeting the amine, the hydroxyl group, or the pentyl chain. These approaches allow for the fine-tuning of the molecule's physicochemical properties.

The secondary amine in this compound is a nucleophilic center that readily participates in alkylation and acylation reactions.

N-Alkylation: The introduction of an additional alkyl group to the nitrogen atom yields N,N-disubstituted ethanolamines. A significant challenge in the N-alkylation of primary or secondary amines is controlling the degree of substitution to achieve selective mono-alkylation and avoid the formation of dialkylated by-products. chemrxiv.org Traditional methods often involve reacting the amine with an alkyl halide. More advanced and selective methods utilize catalytic systems. For instance, ruthenium complexes can catalyze the N-alkylation of amines using alcohols as the alkylating agents through a "borrowing hydrogen" mechanism, which is an atom-economical process that produces water as the only byproduct. unito.it

N-Acylation: The synthesis of amides from this compound can be achieved through N-acylation. This transformation is typically performed using acylating agents like acyl chlorides or anhydrides. A key consideration in the acylation of amino alcohols is chemoselectivity—the preferential reaction of the amine over the alcohol. researchgate.net The greater nucleophilicity of the nitrogen atom generally allows for selective N-acylation under controlled conditions. researchgate.netgoogle.com Specialized methods, such as using thioesters as the acyl source in the presence of a base, have also been developed for the chemoselective N-acylation of various nitrogen-containing compounds. nih.gov

| Strategy | Reagent(s) | Product Type | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Tertiary Amine | Risk of over-alkylation to form quaternary ammonium (B1175870) salts. chemrxiv.org |

| Catalytic N-Alkylation | Alcohols, Ruthenium Catalyst | Tertiary Amine | Atom-economical, produces water as a byproduct. unito.it |

| N-Acylation | Acyl Chlorides, Anhydrides | Amide | High reactivity, chemoselectivity for N vs. O can be controlled. researchgate.netgoogle.com |

| N-Acylation | Thioesters, Base | Amide | Mild conditions with good functional group tolerance. nih.gov |

The primary hydroxyl group is another key site for introducing molecular diversity into the this compound structure.

O-Esterification: The formation of an ester linkage at the hydroxyl group can be accomplished through reaction with a carboxylic acid or its more reactive derivatives. Catalytic methods, such as the Steglich esterification, use coupling agents to facilitate the reaction with carboxylic acids under mild conditions. organic-chemistry.org Alternatively, high-yield acylations can be achieved using acid anhydrides or acyl halides. organic-chemistry.org A specific example of such a derivative is 2-dibenzofurancarboxylic acid, 2-(pentylamino)ethyl ester, which is formed by esterifying the hydroxyl group of this compound with 2-dibenzofurancarboxylic acid. ontosight.ai

O-Etherification: The synthesis of ether derivatives can be achieved via strategies analogous to the Williamson ether synthesis. This typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Selective O-alkylation of phenols in the presence of amines has been demonstrated under mild conditions, and these principles can be extended to alkanolamines. thieme-connect.de

| Strategy | Reagent(s) | Product Type | Key Considerations |

|---|---|---|---|

| O-Esterification | Carboxylic Acid, Coupling Agent (e.g., DCC) | Ester | Mild conditions suitable for sensitive substrates. organic-chemistry.org |

| O-Acylation | Acid Anhydride, Catalyst (e.g., DMAP) | Ester | Highly efficient and often requires only catalytic amounts of base. organic-chemistry.org |

| O-Etherification | Alkyl Halide, Base | Ether | Requires deprotonation of the alcohol; chemoselectivity can be a challenge. thieme-connect.de |

Direct functionalization of the saturated C5 alkyl chain of this compound is chemically challenging due to the inertness of C-H bonds. A more practical and common synthetic approach involves constructing the desired analog from starting materials that already contain a modified pentyl group. This strategy relies on building the final molecule from pre-functionalized synthons.

For example, a derivative with a hydroxyl or other functional group on the pentyl chain could be synthesized by reacting ethanolamine (B43304) with a corresponding functionalized pentyl halide (e.g., 5-bromo-1-pentanol). Similarly, complex side chains, such as those containing ether linkages, can be incorporated by starting with a suitably modified amine or alkylating agent. This modular approach is exemplified in the synthesis of complex phenethanolamine derivatives, where long, functionalized chains are appended to the amine. google.com This method allows for the introduction of a wide array of functionalities, including additional esters, amides, or aryl groups, onto the pentyl backbone.

O-Esterification and Etherification of the Hydroxyl Group

Stereoselective Synthesis of Chiral this compound Analogs

The carbon atom bearing the hydroxyl group in this compound is a potential stereocenter. Introducing chirality at this position, or at others within the molecule, is of significant interest as the biological activity of such compounds is often stereospecific. numberanalytics.com The synthesis of enantiomerically pure vicinal amino alcohols is a critical field in organic chemistry, as these motifs are core components of many natural products, pharmaceuticals, and chiral ligands. sciengine.comrsc.org

Asymmetric catalysis offers a powerful and atom-efficient method for preparing chiral molecules. researchgate.net This approach uses a small quantity of a chiral catalyst to generate a large amount of an enantioenriched product. Several catalytic strategies developed for the general synthesis of chiral β-amino alcohols can be applied to produce chiral analogs of this compound.

Key methodologies include:

Asymmetric Transfer Hydrogenation: The reduction of an appropriate α-amino ketone precursor using a chiral ruthenium-diamine catalyst can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org

Asymmetric Amination: The direct β-amination of alcohols can be achieved via an intramolecular C-H nitrene insertion, catalyzed by chiral ruthenium complexes, to furnish chiral precursors to β-amino alcohols. sciengine.com

Asymmetric Henry Reaction: A copper(II) complex with a chiral β-amino alcohol ligand can catalyze the reaction between an aldehyde and a nitroalkane, leading to chiral β-nitro alcohols which can then be reduced to the target chiral amino alcohol. rsc.org

These catalytic systems provide direct access to chiral amino alcohols, often with excellent control over the stereochemical outcome. acs.orgsioc-journal.cn

| Reaction Type | Catalyst System | Precursor Type | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium-Diamine Complex | α-Amino Ketone | acs.org |

| Asymmetric C-H Amination | Chiral Ruthenium Complex | N-Benzoyloxycarbamate | sciengine.com |

| Asymmetric Henry Reaction | Chiral Copper(II)-Amino Alcohol Complex | Aldehyde + Nitroalkane | rsc.org |

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding an enantioenriched product. wikipedia.org

This approach typically follows a three-step sequence:

Attachment: The achiral precursor molecule is covalently bonded to the chiral auxiliary. For synthesizing a chiral analog of this compound, a precursor like an N-pentyl-protected aminoacetic acid could be attached to a chiral alcohol auxiliary.

Diastereoselective Reaction: The presence of the auxiliary creates a chiral environment, leading to a diastereoselective reaction. For instance, an alkylation or reduction reaction would favor the formation of one diastereomer over the other.

Cleavage: The chiral auxiliary is removed from the product, releasing the enantioenriched target molecule and allowing for the recovery and recycling of the auxiliary. beilstein-journals.org

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephenamine, and camphorsultam, which have proven effective in a wide range of asymmetric transformations, including alkylations and reductions. wikipedia.orgnih.gov

Coordination Chemistry and Metal Complexation Studies of 2 Pentylamino Ethanol

2-(Pentylamino)ethanol as a Ligand in Metal Complexes

This compound is an organic compound featuring both an amino group (-NH) and a hydroxyl group (-OH). epa.govnih.gov The presence of these two different functional groups, each with a lone pair of electrons, allows the molecule to act as a ligand and bind to metal ions. libretexts.org

Chelation Behavior and Donor Atom Preferences

This compound typically acts as a bidentate ligand, meaning it uses two donor atoms to bind to a single metal center. libretexts.org In this case, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are the donor atoms. This dual binding creates a stable five-membered ring structure that includes the metal atom, a phenomenon known as chelation. nih.govresearchgate.net The formation of such chelate rings enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (ligands that bind through only one donor atom).

The preference for both the nitrogen and oxygen atoms to participate in coordination is a common feature of amino alcohols in coordination chemistry. rjpbcs.com This bidentate chelation is a key aspect of the coordination chemistry of this compound and related N-alkylethanolamines. nih.gov

Design of Multidentate Ligands incorporating this compound Motif

The fundamental structure of this compound can be incorporated into larger, more complex molecules to create multidentate ligands. nih.govrsc.org These are ligands that can bind to a metal ion through more than two donor atoms. libretexts.org By synthesizing more elaborate ligands that contain the this compound framework, chemists can design molecules with specific properties for metal ion recognition and complexation. nih.gov This modular approach allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the geometry and reactivity of the resulting metal complex. beilstein-journals.org

Structural Elucidation of this compound-Metal Complexes

To fully understand the nature of the interaction between this compound and metal ions, it is crucial to determine the three-dimensional structure of the resulting complexes.

X-ray Crystallography of Coordinated Species

For complexes containing ligands similar to this compound, X-ray crystallography has confirmed the bidentate coordination of the amino and alcohol functionalities. nih.govrsc.org For instance, the crystal structure of a benzyl (B1604629) alcohol complex with an iron center shows the alcohol oxygen coordinated to the metal. nih.gov Similarly, studies of other metal complexes with amino alcohol-type ligands have provided detailed structural information. jocpr.comijcce.ac.irresearchgate.net

Table 1: Representative Crystallographic Data for Metal Complexes with Related Ligands

| Complex | Metal Ion | Coordination Geometry | Key Bond Distances (Å) | Reference |

| [(TpPh,Me)Zn(thiotropolone)] | Zn(II) | Trigonal bipyramidal | Zn-S: ~2.3, Zn-O: ~2.1 | nih.gov |

| [2,5-(SiMe3)2-3,4-(CH2)4(η5-C4C=O)]Fe(CO)2(HOCH2C6H5) | Fe(II) | Five-coordinate | C(1)-O(1): 1.2768(16) | nih.gov |

| Cu(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Cu(II) | Tetrahedral | - | jocpr.com |

| Co(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Co(II) | Octahedral | - | jocpr.com |

Note: This table includes data for complexes with ligands that share functional similarities with this compound to illustrate typical coordination environments.

Spectroscopic Characterization of Ligand-Metal Interactions

Various spectroscopic techniques are employed to study the interaction between ligands and metal ions in solution and the solid state. sphinxsai.comresearchgate.net Infrared (IR) spectroscopy can detect changes in the vibrational frequencies of the N-H and O-H bonds upon coordination to a metal. ijcce.ac.irsphinxsai.com Ultraviolet-visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the structure of these complexes in solution. nih.govnih.gov These spectroscopic methods, in conjunction with X-ray crystallography, provide a comprehensive picture of the coordination chemistry of this compound. rsc.org

Catalytic Applications of this compound-Metal Complexes

Metal complexes are widely used as catalysts in a vast array of chemical transformations. nih.govrsc.org The ligand plays a crucial role in determining the catalytic activity and selectivity of the metal center. nsf.gov By modifying the ligand structure, it is possible to fine-tune the catalyst's performance for specific reactions. researchgate.netmdpi.com

While specific catalytic applications for complexes of this compound are not extensively documented in the provided search results, the broader class of amino alcohol and related N-donor ligand complexes have shown utility in various catalytic processes. researchgate.netnih.gov For example, transition metal complexes with ligands containing nitrogen and oxygen donor atoms are used in reactions such as polymerization and oxidation. mdpi.com The ability of the this compound ligand to form stable chelate complexes suggests that its metal derivatives could be promising candidates for catalytic applications. nih.gov Further research in this area could uncover novel catalytic activities for these compounds.

Role in Asymmetric Catalysis

In the broader context of related amino alcohols, these compounds are frequently employed as chiral ligands in asymmetric catalysis. The fundamental principle involves the formation of a chiral metal-amino alcohol complex that acts as a catalyst. This complex then interacts with the substrate molecules in a way that favors the formation of one stereoisomer over the other, leading to an enantiomeric excess (ee) of the desired product. The structure of the amino alcohol, including the steric bulk of the alkyl group on the nitrogen atom, can significantly influence the stereoselectivity of the reaction. However, specific research detailing the role of this compound in such catalytic systems is not found in the reviewed literature.

Catalytic Performance in Organic Transformations

The performance of metal-amino alcohol complexes in various organic transformations is a subject of considerable research. These transformations often include reduction of ketones, aldehydes, and imines, as well as carbon-carbon bond-forming reactions. The efficiency of these catalysts is typically evaluated based on conversion rates, turnover numbers, and the enantioselectivity they impart. For closely related N-alkylaminoethanols, studies have shown their utility in reactions like asymmetric transfer hydrogenation. In these cases, the ligand's structure is a key determinant of the catalyst's performance. Unfortunately, specific data on the catalytic performance of this compound complexes, which would typically be presented in data tables showing reaction conditions, yields, and enantiomeric excesses for various substrates, is not available in the existing scientific literature.

Biological Activity and Molecular Interaction Mechanisms of 2 Pentylamino Ethanol and Its Derivatives

Investigation of Pharmacological Relevance

The antimicrobial potential of compounds featuring a pentylamino moiety has been explored, with various derivatives showing activity against pathogenic microorganisms. ontosight.ai Studies on carbazole (B46965) derivatives, for instance, have shown that these compounds can effectively inhibit the growth of Gram-positive bacteria. mdpi.com Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives demonstrated notable activity against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com For S. aureus, several of these derivatives caused over 60% growth inhibition at a concentration of 16 µg/mL. mdpi.com Similarly, phenylthiazole derivatives bearing primary amines have been synthesized to improve their properties as antibacterial agents, with certain compounds showing bactericidal activity against methicillin-resistant S. aureus (MRSA). ekb.eg

In antifungal research, some carbazole derivatives also showed inhibitory effects against Candida albicans and Aspergillus flavus at a concentration of 64 µg/mL. mdpi.com The collective findings suggest that the inclusion of a pentylamino group is a viable strategy in the development of new antimicrobial agents. mdpi.comekb.eg

| Derivative Class | Microorganism | Observed Activity |

|---|---|---|

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | >60% growth inhibition at 16 µg/mL; MIC value of 32 µg/mL for several compounds. mdpi.com |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Escherichia coli | >40% growth inhibition at 64 µg/mL for some derivatives. mdpi.com |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Pseudomonas aeruginosa | 35–42% growth inhibition at 64 µg/mL. mdpi.com |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Candida albicans & Aspergillus flavus | >60% growth inhibition at 64 µg/mL for specific derivatives. mdpi.com |

| Phenylthiazole derivatives | Methicillin-resistant S. aureus (MRSA) USA300 | MIC value of 8 µg/mL for compound 5m. ekb.eg |

Several classes of compounds containing the pentylaminoethanol structure or its analogs have been evaluated for anti-inflammatory effects. ontosight.aiontosight.ai For example, Ethanol (B145695), 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, a quinoline (B57606) derivative, has been noted for its potential anti-inflammatory properties through the inhibition of Toll-like receptors (TLR7 and TLR9), which reduces the production of pro-inflammatory cytokines. smolecule.com

Other research has focused on N-palmitoyl-ethanolamine (PEA) derivatives, which are known for their anti-inflammatory effects. nih.gov Studies on J774A.1 macrophage cells showed that certain PEA analogues significantly reduced the release of nitric oxide (NO), a key inflammatory mediator, when stimulated with lipopolysaccharide (LPS). nih.gov Similarly, 2-aminobenzothiazole (B30445) derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models. sphinxsai.com The anti-inflammatory potential of these varied molecular families highlights the importance of the aminoethanol-related structures in modulating immune responses. smolecule.comnih.gov

| Derivative Class | Model/Assay | Key Findings |

|---|---|---|

| Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]- | In vitro immune cell studies | Inhibits TLR7 and TLR9, leading to reduced pro-inflammatory cytokine production. smolecule.com |

| N-palmitoyl-ethanolamine (PEA) derivatives | LPS-stimulated J774A.1 macrophages | Significant reduction in nitric oxide (NO) release. nih.gov |

| 2-Amino benzothiazole (B30560) derivatives | Carrageenan-induced paw edema in rats | Significant protection against edema, comparable to diclofenac (B195802) in some cases. sphinxsai.com |

| Dibenzofuran (B1670420) derivatives | General biological activity screening | Identified as having potential anti-inflammatory properties. ontosight.ai |

The anticancer potential of various derivatives incorporating a pentylamino group has been an area of active research. ontosight.aiontosight.ai Studies have investigated the antiproliferative activity of these compounds against numerous cancer cell lines. For instance, a study on azatetracyclic derivatives of benzo[f]pyrrolo[1,2-a]quinoline screened compounds against 60 cancer cell lines. nih.govmdpi.com Among these, monobrominated and azide (B81097) derivatives showed significant growth inhibition, with some compounds exhibiting good to moderate anticancer activity in the micromolar range across all nine cancer sub-panels tested. nih.govmdpi.com

One monobrominated derivative (compound 3b) was particularly active, while an azide derivative (compound 5a) showed potent activity against a non-small cell lung cancer line (A549/ATCC) with a GI50 value of 1.41 µM. mdpi.com Furthermore, novel palladium(II) complexes with NNO-donor ligands have been synthesized and evaluated. One such complex demonstrated potent anticancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values of 25.50 µM and 20.76 µM, respectively. nih.gov These findings underscore the potential of designing novel anticancer agents based on these chemical scaffolds. nih.govmdpi.comnih.gov

| Derivative Class | Cancer Cell Line | Activity Metric (Value) |

|---|---|---|

| Azatetracyclic azide derivative (5a) | Non-Small Cell Lung (A549/ATCC) | GI50 (1.41 µM). mdpi.com |

| Azatetracyclic azide derivative (5a) | Colon Cancer (COLO 205) | More active than phenstatin. mdpi.com |

| Azatetracyclic monobrominated derivative (3b) | Breast Cancer (T-47D) | Better activity than phenstatin. mdpi.com |

| Azatetracyclic monobrominated derivative (3b) | Melanoma (SK-MEL-28) | More active than phenstatin. mdpi.com |

| Palladium(II) complex [Pd(L1)(CH3CN)] | Breast Cancer (MDA-MB-231) | IC50 (25.50 ± 0.30 µM). nih.gov |

| Palladium(II) complex [Pd(L1)(CH3CN)] | Breast Cancer (MCF-7) | IC50 (20.76 ± 0.30 µM). nih.gov |

Anti-inflammatory Activities

Receptor Binding and Antagonism Studies for 2-(Pentylamino)ethanol Analogs

Analogs of this compound have been instrumental in studies of receptor binding and antagonism, providing valuable tools to probe the mechanisms of action of various biological systems.

A significant area of research has been the development of cytokinin antagonists to study the action of cytokinins, a class of plant growth hormones. core.ac.uk Analogs such as 7-(pentylamino)-3-methylpyrazolo(4,3-d)pyrimidine have been identified as potent cytokinin antagonists. core.ac.uk In tobacco callus bioassays, this compound demonstrated antagonist activity at concentrations as low as 0.03 µM and was lethal at 0.2 µM in the presence of a cytokinin. core.ac.uk Such structural analogs that compete with natural ligands are crucial for identifying and characterizing receptor binding sites. core.ac.uk

Further research into other receptor systems has also utilized pentylamino analogs. For example, 3-(4-Chlorophenyl)-1-{3-[6-(pentylamino)pyridin-2-yl]phenyl}urea was synthesized and evaluated as a negative allosteric modulator of the cannabinoid CB1 receptor. nih.govacs.org These studies confirm that the pentylamino moiety can be a key feature for interaction with specific receptor targets.

| Compound | Biological System | Concentration for 50% Growth Inhibition (I50) | Concentration for ~100% Growth Inhibition (I100) |

|---|---|---|---|

| 7-(Pentylamino)-3-methylpyrazolo(4,3-d)pyrimidine | Cytokinin-autonomous tobacco cells | 0.04 µM | 0.15 µM |

| 7-(Pentylamino)-3-methylpyrazolo(4,3-d)pyrimidine | Cytokinin-dependent tobacco cells (in presence of 0.02 µM BA) | 0.2 µM | 1 µM |

| 7-(Pentylamino)-3-methylpyrazolo(4,3-d)pyrimidine | Cytokinin-dependent tobacco cells (in presence of 0.06 µM BA) | 0.6 µM | >2 µM |

Data derived from a study on cytokinin antagonists. BA refers to the cytokinin N6-benzyladenine. core.ac.uk

Derivatives containing the pentylaminoethanol structure can exert their biological effects by modulating key intracellular signaling pathways. smolecule.commdpi.com The anti-inflammatory action of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, for instance, is linked to its ability to inhibit Toll-like receptors TLR7 and TLR9, which in turn affects downstream signaling pathways that control the production of pro-inflammatory cytokines. smolecule.com

Interaction with Specific Receptor Systems (e.g., Cytokinin Receptors)

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies for derivatives of this compound and related N-alkylethanolamines reveal critical insights into how chemical modifications influence their biological potency and selectivity. The primary determinants of activity are the nature of the alkyl chain and the substituents on the amino and hydroxyl groups.

The lipophilicity, conferred by the pentyl group in this compound, is a crucial factor. In many classes of biologically active compounds, including 1-aryl-2-(alkylamino)ethanol antimalarials, the length and branching of the alkyl chain significantly impact efficacy. acs.org Generally, an increase in the length of the alkyl chain enhances the interaction with hydrophobic pockets of target proteins or the lipid core of cell membranes. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or excessive lipophilicity, which can lead to poor solubility or non-specific binding. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the antimycobacterial activity was found to be strongly connected with the lipophilicity of the compounds, with longer alkyl chains in the 3-(alkylamino) substituent being more favorable for the inhibition of photosynthetic electron transport. mdpi.com

Modifications to the ethanolamine (B43304) headgroup also play a pivotal role. The secondary amine in the ethanolamine side chain is often essential for receptor stimulation in beta-receptor ligands. oup.com The terminal nitrogen atom should typically be a tertiary amine for maximum activity in H1-antihistamines. ramauniversity.ac.in The basicity of the amino group, which allows for protonation at physiological pH, is also a key factor in the interaction with biological targets. ramauniversity.ac.in

Furthermore, the introduction of other functional groups can modulate the activity. For example, in a study of cannabinoid type-1 receptor ligands, the presence of a pentyl group at the N1 position of an indazole ring was a key structural feature, and its fluorination strongly increased the affinity for the receptor. biomolther.org This highlights that even subtle changes to the alkyl chain can have profound effects on biological activity.

The following table summarizes the general SAR principles for N-alkylethanolamine derivatives based on studies of related compounds.

| Structural Modification | Effect on Biological Activity | Rationale |

| Increase in Alkyl Chain Length | Generally increases potency up to an optimal length. | Enhances lipophilicity, leading to better membrane partitioning and interaction with hydrophobic pockets of target proteins. |

| Branching of the Alkyl Chain | Often decreases activity. | Can introduce steric hindrance, preventing optimal binding to the target site. |

| Substitution on the Nitrogen Atom | Can significantly alter selectivity and potency. A secondary amine is often crucial for agonist activity in some receptor systems. | The nature of the substituent can influence the pKa of the amine and its interaction with specific residues in the binding pocket. |

| Modification of the Hydroxyl Group | Can impact the hydrogen-bonding capacity and overall polarity of the molecule. | The hydroxyl group is often a key hydrogen bond donor or acceptor in interactions with biological targets. |

Molecular-Level Mechanisms of Biological Interaction

The molecular interactions of this compound and its derivatives are primarily driven by their amphiphilic character, leading to significant interactions with cell membranes and enzymes.

Derivatives of N-alkylethanolamines have been shown to modulate the activity of various enzymes. The mechanism of interaction often involves the binding of the molecule to the active site or an allosteric site on the enzyme. For instance, a study on non-aromatic ethanolamine analogues as inhibitors of phenylethanolamine N-methyltransferase found that the inhibitory potency was significantly correlated with the van der Waals volume of the molecule, suggesting that the size of a substituent on the beta-carbon of the ethanolamine chain should be comparable to the cavity size of the enzyme for proper inhibition. nih.gov

In a notable example of enzyme activation, a series of isoxazoline-based N-alkylethanolamines were identified as activators of human brain carbonic anhydrases (CAs), specifically isoforms hCA II, hCA IV, and hCA VII. tandfonline.comnih.govnih.gov The activation was observed in the low micromolar range, with some derivatives showing submicromolar activation constants (KA) for hCA VII. tandfonline.comnih.govnih.gov This suggests that the N-alkylethanolamine scaffold can be a promising starting point for the development of novel CA activators. tandfonline.comnih.govnih.gov Docking studies of other N-alkylethanolamine derivatives have suggested that they can act as inhibitors of lanosterol-14-alpha-demethylase through binding to an allosteric hydrophobic cavity. researchgate.net

The following table provides examples of enzyme modulation by N-alkylethanolamine derivatives.

| Enzyme | Type of Modulation | Compound Class | Key Findings |

| Carbonic Anhydrases (hCA II, IV, VII) | Activation | Isoxazoline-based N-alkylethanolamines | Activation observed in the low to submicromolar range, with potential therapeutic applications in neurodegenerative diseases. tandfonline.comnih.govnih.gov |

| Phenylethanolamine N-Methyltransferase | Inhibition | Non-aromatic ethanolamines | Inhibitory potency correlates with the van der Waals volume of the molecule, highlighting the importance of molecular size for binding. nih.gov |

| Lanosterol-14-alpha-demethylase | Inhibition | α-aminophosphonates derived from N-alkylethanolamines | Docking studies suggest binding to an allosteric hydrophobic cavity as the mechanism of action. researchgate.net |

| Aminoglycoside 6′-N-acetyltransferase type Ib | Inhibition | Pyrrolidine pentamine derivatives | Structure-activity relationship studies identified key functionalities for inhibitory activity. nih.gov |

The amphiphilic nature of this compound and its derivatives dictates their interaction with biological membranes. The hydrophobic pentyl tail can insert into the lipid bilayer, while the polar amino-alcohol headgroup remains at the lipid-water interface. This interaction can lead to a variety of effects on the membrane's physical properties.

Studies on related amphiphilic molecules have shown that their insertion into the membrane can increase membrane fluidity and disrupt the ordered packing of lipid acyl chains. This perturbation of the membrane structure can, in turn, affect the function of membrane-bound proteins. For example, the interaction of N-acylhomoserine lactones with artificial membranes demonstrated that these molecules are capable of membrane interaction in the micromolar range, causing significant modulation of the membrane dipole potential. plos.org The affinity for the membrane was observed to increase with the length of the acyl chain. plos.org

Similarly, the interaction of a designed peptide, azoALY, with model lipid membranes resulted in a reduction of the membrane thickness, indicating a significant perturbation of the membrane structure. mdpi.com The esterification of phenolic acids with phytol, a long-chain alcohol, was shown to enhance their liposolubility and their ability to interact with and penetrate lipid bilayers. mdpi.com This suggests that derivatives of this compound with increased lipophilicity would exhibit stronger membrane interactions.

The interaction with the membrane is not solely dependent on lipophilicity. The specific nature of the headgroup also plays a role. For instance, studies with penetratin analogues have shown that while membrane affinity correlates qualitatively with hydrophobicity, other factors also contribute to the extent of cell membrane binding. nih.gov

The following table summarizes the expected membrane interaction profile of this compound and its derivatives based on studies of analogous compounds.

| Membrane Property | Effect of Interaction | Molecular Basis |

| Membrane Fluidity | Likely to increase. | Insertion of the pentyl chain disrupts the ordered packing of lipid acyl chains. |

| Membrane Thickness | May decrease. | The presence of the amphiphile within the bilayer can alter the overall dimensions of the membrane. |

| Membrane Dipole Potential | Can be modulated. | The orientation of the polar headgroup at the interface can alter the electrical potential across the membrane. |

| Membrane Permeability | May be enhanced. | Disruption of the lipid packing can create transient pores or defects in the membrane. |

Advanced Analytical and Spectroscopic Characterization of 2 Pentylamino Ethanol

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental tool for separating 2-(Pentylamino)ethanol from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these tasks.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of this compound. Due to the compound's polarity and potential for ionic interactions, reverse-phase (RP) HPLC is a commonly employed method. A typical setup would involve a C18 column, which provides a non-polar stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often with an acidic modifier like formic or phosphoric acid to improve peak shape and retention time reproducibility. sielc.com For compatibility with mass spectrometry detection, volatile buffers like formic acid are preferred. sielc.com The detection of this compound, which lacks a strong chromophore, can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatization to introduce a UV-active or fluorescent tag.

A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound while separating it from impurities with different polarities. researchgate.net

Table 1: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 35 °C oiv.int |

| Injection Volume | 10 µL |

| Detection | ELSD or Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, the presence of the polar amine and hydroxyl groups can lead to peak tailing and poor chromatographic performance on standard non-polar columns due to interactions with active sites on the column surface. phenomenex.com To overcome these challenges, several strategies can be employed.

One approach is the use of a specially deactivated, intermediate-polarity column, such as a Zebron ZB-5MSplus, which is designed to handle active compounds and provide better peak shapes. phenomenex.com Another common strategy is derivatization, where the polar functional groups are converted to less polar moieties. This not only improves the chromatographic behavior but can also enhance the volatility of the analyte.

For quantification, an internal standard, such as n-propanol, is often used to improve the accuracy and precision of the measurement. nih.gov Headspace GC, where the vapor above the sample is injected, is particularly useful for analyzing volatile impurities in a this compound sample. lcms.czscispace.com

Table 2: Typical GC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Zebron™ ZB-5MSplus or similar deactivated column phenomenex.com |

| Carrier Gas | Helium or Hydrogen chromforum.org |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Internal Standard | n-Propanol nih.gov |

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of this compound, as well as for detecting it at trace levels.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. wikipedia.orgnsf.gov In positive ion mode, the amine group is readily protonated, forming a prominent protonated molecule [M+H]⁺. The exact mass of this ion can be measured with high-resolution mass spectrometry (e.g., QTOF or Orbitrap), allowing for the determination of the elemental composition and confirmation of the molecular formula (C7H17NO). epa.gov

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and generate a characteristic fragmentation pattern. For instance, in a similar compound, 2-(tert-Butylamino)ethanol, fragmentation of the [M+H]⁺ ion (m/z 118.12) leads to characteristic product ions, providing structural information. A similar fragmentation pattern would be expected for this compound, involving cleavages of the C-C and C-N bonds.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 132.14 | Protonated molecule |

| [M+Na]⁺ | 154.12 | Sodium adduct |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

The coupling of chromatographic separation with mass spectrometric detection provides a powerful analytical platform for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.govcmbr-journal.com After separation on the GC column, the eluting compounds are introduced into the ion source of the mass spectrometer, typically using Electron Ionization (EI). The resulting mass spectra, which contain a unique pattern of fragment ions, can be compared to spectral libraries for positive identification. GC-MS is particularly effective for identifying and quantifying volatile impurities in a this compound sample. phenomenex.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound, especially in complex matrices. sigmaaldrich.com After separation by HPLC, the analyte is ionized by ESI and then subjected to MS/MS analysis. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and one or more specific product ions are monitored. This highly specific detection method minimizes interferences from the sample matrix and allows for very low limits of detection and quantification. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound would show distinct signals for each non-equivalent proton. The chemical shift of each signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of each signal, governed by the n+1 rule, reveals the number of adjacent protons. docbrown.info

The ¹³C NMR spectrum is simpler, with each signal corresponding to a unique carbon atom. The chemical shift of each carbon signal provides information about its hybridization and bonding environment. Based on the structures of similar amino alcohols, predicted chemical shifts for this compound can be estimated. chemicalbook.comchemicalbook.comspectrabase.com

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-a (CH₃) | ~0.9 | Triplet | 3H |

| H-b,c,d (CH₂) | ~1.3-1.5 | Multiplet | 6H |

| H-e (N-CH₂) | ~2.6 | Triplet | 2H |

| H-f (N-CH₂) | ~2.7 | Triplet | 2H |

| H-g (O-CH₂) | ~3.6 | Triplet | 2H |

¹³C NMR (Predicted)

| Assignment | Chemical Shift (ppm) |

|---|---|

| C-1 (CH₃) | ~14 |

| C-2 (CH₂) | ~22 |

| C-3 (CH₂) | ~29 |

| C-4 (CH₂) | ~31 |

| C-5 (N-CH₂) | ~49 |

| C-6 (N-CH₂) | ~52 |

¹H NMR and ¹³C NMR Applications

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural verification of this compound. By analyzing the chemical shifts, signal multiplicities, and integration values, the connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms. Protons closer to these heteroatoms will experience a downfield shift (higher ppm values).

A predicted ¹H NMR data table for this compound in a typical deuterated solvent like CDCl₃ is presented below. The predictions are based on established chemical shift ranges for similar functional groups in related molecules such as 2-(ethylamino)ethanol (B46374) and other N-alkylated ethanolamines. chemicalbook.comchemguide.co.uk

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-α (N-CH₂ -CH₂OH) | ~ 2.75 | Triplet (t) | 2H |

| H-β (NCH₂-CH₂ OH) | ~ 3.65 | Triplet (t) | 2H |

| H-1' (N-CH₂ -C₄H₉) | ~ 2.65 | Triplet (t) | 2H |

| H-2' (-CH₂-CH₂ -C₃H₇) | ~ 1.50 | Multiplet (m) | 2H |

| H-3' (-C₂H₄-CH₂ -C₂H₅) | ~ 1.30 | Multiplet (m) | 2H |

| H-4' (-C₃H₆-CH₂ -CH₃) | ~ 1.30 | Multiplet (m) | 2H |

| H-5' (-C₄H₈-CH₃ ) | ~ 0.90 | Triplet (t) | 3H |

| -NH, -OH | Variable | Broad Singlet (br s) | 2H |

The protons of the two methylene (B1212753) groups attached to the nitrogen (H-α and H-1') and the methylene group attached to the oxygen (H-β) are expected to be the most deshielded. The signals for the N-H and O-H protons are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. chemguide.co.uk

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

A predicted ¹³C NMR data table for this compound is shown below, based on data from analogous compounds like 2-(ethylamino)ethanol. spectrabase.comchemicalbook.comdocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-α (N-C H₂-CH₂OH) | ~ 52.5 |

| C-β (NCH₂-C H₂OH) | ~ 60.5 |

| C-1' (N-C H₂-C₄H₉) | ~ 50.0 |

| C-2' (-CH₂-C H₂-C₃H₇) | ~ 30.0 |

| C-3' (-C₂H₄-C H₂-C₂H₅) | ~ 29.0 |

| C-4' (-C₃H₆-C H₂-CH₃) | ~ 22.5 |

| C-5' (-C₄H₈-C H₃) | ~ 14.0 |

The carbons directly bonded to the nitrogen (C-α and C-1') and the oxygen (C-β) are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of these electronegative atoms. docbrown.info

2D NMR Techniques for Complex Structures

For unambiguous assignment of ¹H and ¹³C signals, especially in more complex molecules or to confirm structural details, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, cross-peaks would be expected between:

H-α and H-β, confirming the ethanolamine (B43304) backbone.

H-1' and H-2'.

H-2' and H-3'.

H-3' and H-4'.

H-4' and H-5', confirming the pentyl chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. columbia.eduresearchgate.net An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the proton signal at ~2.75 ppm (H-α) would show a correlation to the carbon signal at ~52.5 ppm (C-α). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edublogspot.com This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For this compound, HMBC correlations could confirm the connection between the pentyl group and the ethanolamine moiety, for example, by showing a correlation between the H-1' protons and the C-α carbon.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a successful single-crystal X-ray diffraction analysis would reveal:

The exact conformation of the pentyl chain and the ethanolamine backbone in the solid state.

The bond lengths and angles of all atoms within the molecule.

The nature of the intermolecular hydrogen bonding network. It is expected that the hydroxyl (-OH) and amine (-NH) groups would act as hydrogen bond donors, while the nitrogen and oxygen atoms would act as acceptors, leading to a complex three-dimensional lattice.

While no publicly available crystal structure for this compound has been identified, analysis of related structures, such as those of other amino alcohols or their derivatives, suggests that hydrogen bonding would be a dominant feature in its crystal packing. The presence of both donor and acceptor groups allows for the formation of chains or sheets of molecules.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the bonds. pressbooks.pubresearchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3400 - 3200 | Strong, Broad |

| N-H Stretch | 3350 - 3250 | Medium |

| C-H Stretch (sp³ hybridized) | 2960 - 2850 | Strong |

| O-H Bend | 1420 - 1330 | Medium |

| N-H Bend | 1650 - 1580 | Medium |

| C-O Stretch (primary alcohol) | ~ 1050 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

The broadness of the O-H stretching band is a clear indication of hydrogen bonding. researchgate.net The N-H stretching vibration may sometimes be obscured by the broader O-H band. The strong absorptions in the C-H stretching region are characteristic of the alkyl (pentyl and ethyl) chains. The C-O stretching vibration for a primary alcohol typically appears as a strong band around 1050 cm⁻¹. researchgate.net The presence of these key bands in an experimental IR spectrum would provide strong evidence for the structure of this compound.

Computational and Theoretical Chemistry of 2 Pentylamino Ethanol

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the dynamic nature of molecules like 2-(Pentylamino)ethanol. These methods allow for the exploration of its conformational possibilities and its interactions with other molecules.

Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds. The pentyl group, in particular, introduces a significant number of possible conformations. Theoretical studies on related N-alkylethanolamines indicate that the molecule likely exists as a mixture of different conformers in solution. escholarship.orgresearchgate.net The most stable conformations are determined by a balance of steric effects and intramolecular interactions, most notably hydrogen bonding between the hydroxyl group and the amino group. rsc.orgnih.govresearchgate.net

Key dihedral angles that define the conformation of this compound include the C-C-N-C torsion of the pentyl chain and the O-C-C-N torsion of the ethanolamine (B43304) backbone. Computational studies on similar amino alcohols, such as N-methylethanolamine, have shown that conformers with a gauche arrangement around the C-C bond of the ethanolamine moiety are often stabilized by an intramolecular O-H···N hydrogen bond. frontiersin.org In contrast, trans conformers, where the hydroxyl and amino groups are further apart, are typically higher in energy unless stabilized by intermolecular interactions. ontosight.ai For this compound, the bulky pentyl group would influence the relative energies of these conformers.

Table 1: Calculated Conformational Properties of Representative N-Alkylethanolamines This table presents data for analogous compounds to illustrate the expected properties of this compound.

| Compound | Method | Most Stable Conformer | Calculated Energy Difference (kJ/mol) | Key Intramolecular Interaction |

|---|---|---|---|---|

| N-Methylethanolamine | B3LYP/6-311++G(d,p) | gG'T | 0.0 | OH···N Hydrogen Bond frontiersin.org |

| N-Butylethanolamine | Joback Calculated | - | - | - chemeo.com |

| Triethanolamine | - | - | - | Bicyclic O-H···N and O-H···O Hydrogen Bonds rsc.org |

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of this compound in a simulated environment, such as in a solvent or interacting with other molecules, over time. ontosight.ai These simulations can reveal how the molecule interacts with its surroundings and how these interactions influence its conformation and properties.

In aqueous solution, MD simulations of similar amino alcohols have shown that the hydrophobic pentyl chain of this compound would likely influence the surrounding water structure. nih.govontosight.ai The amino and hydroxyl groups will form hydrogen bonds with water molecules, while the pentyl group will have hydrophobic interactions. The balance between these hydrophilic and hydrophobic interactions is crucial for its behavior in biological and chemical systems. MD simulations can also be employed to study the aggregation behavior of this compound and its partitioning between different phases.

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed understanding of the electronic structure and related properties of this compound. These methods are based on the principles of quantum mechanics and can provide highly accurate predictions. rsdjournal.orgrsc.orgmdpi.com

Electronic Structure and Reactivity Predictions

The electronic structure of this compound determines its reactivity. Quantum chemical calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. nih.govnih.gov

The nitrogen and oxygen atoms are the most electronegative centers, leading to a significant dipole moment. The HOMO is likely to be localized on the non-bonding orbitals of the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be associated with the antibonding orbitals and would indicate sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.

Table 2: Calculated Electronic Properties of Analogous Amino Alcohols This table presents data for analogous compounds to illustrate the expected properties of this compound.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(Butylamino)ethanol | - | - | - | - chemeo.com |

| 2-(Tetradecylamino)ethanol | - | - | - | - chem960.com |

| 2-(Dodecylamino)ethanol | - | - | - | - chem960.com |

Spectroscopic Property Simulations

Quantum chemical calculations can simulate various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.net These simulations are valuable for interpreting experimental spectra and for identifying the presence of different conformers. For instance, the O-H and N-H stretching frequencies in the IR spectrum are sensitive to the presence and strength of intramolecular hydrogen bonds. rsc.org Similarly, NMR chemical shifts and coupling constants are dependent on the molecular conformation. researchgate.net Simulated spectra can be compared with experimental data to validate the computational models and to gain a more complete picture of the molecule's structure and dynamics. aps.orgmdpi.com

Prediction of Interaction Potentials and Binding Modes

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in complex systems. Computational methods can be used to predict the interaction potentials and preferred binding modes with various partners, such as metal ions, surfaces, or biological macromolecules. nist.gov